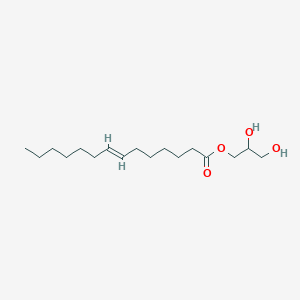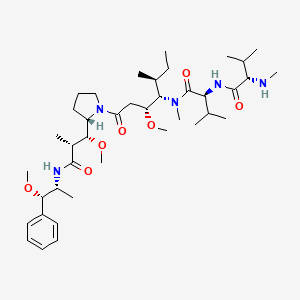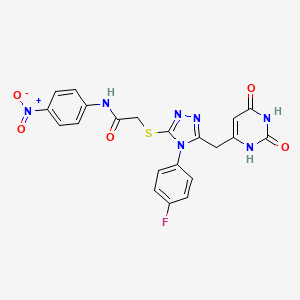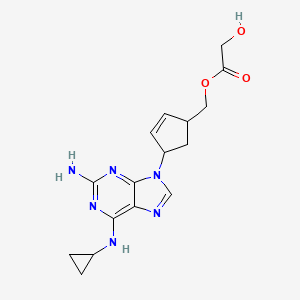![molecular formula C11H14N2O B14121428 (1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 216591-59-2](/img/structure/B14121428.png)
(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features an ethyl group at the first position, a methyl group at the fifth position, and a methanol group at the second position of the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of an appropriate aldehyde with o-phenylenediamine, followed by subsequent functional group modifications. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzimidazole carboxylic acid, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
類似化合物との比較
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a phenyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
216591-59-2 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
(1-ethyl-5-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-5-4-8(2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
InChIキー |
BUTWAZAMHPLMJX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


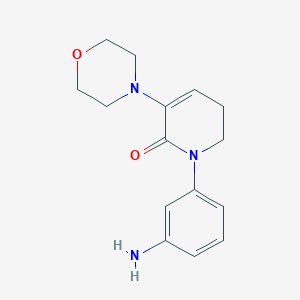
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)

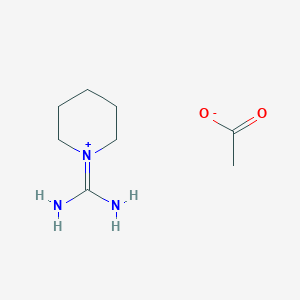
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
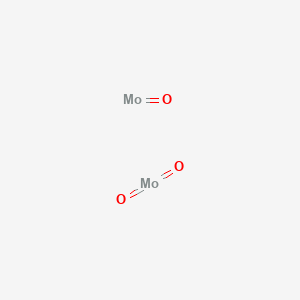
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
